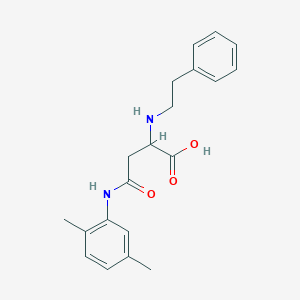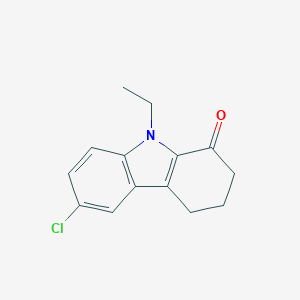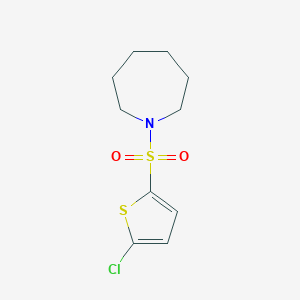
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid, also known as DMOG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of α-ketoglutarate analogs and acts as a competitive inhibitor of the hypoxia-inducible factor prolyl hydroxylases (PHDs).
Wirkmechanismus
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid acts as a competitive inhibitor of PHDs, which are enzymes that hydroxylate the proline residues of HIF-α subunits under normoxic conditions. Hydroxylation of HIF-α by PHDs promotes its degradation by the proteasome. Inhibition of PHDs by 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid stabilizes HIF-α and promotes its translocation to the nucleus, where it dimerizes with HIF-β and activates the transcription of HIF target genes.
Biochemical and Physiological Effects:
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been shown to induce the expression of various HIF target genes, including vascular endothelial growth factor (VEGF), erythropoietin (EPO), and glucose transporter 1 (GLUT1). It has been reported to promote angiogenesis and improve tissue oxygenation in ischemic diseases, such as myocardial infarction and stroke. 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has also been shown to protect against neuronal damage in neurodegenerative disorders, such as Parkinson's disease and Huntington's disease, by activating the HIF pathway.
Vorteile Und Einschränkungen Für Laborexperimente
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a potent and selective inhibitor of PHDs, and its effects on the HIF pathway have been extensively studied. It is readily available and can be synthesized with high purity and yield. However, 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been reported to exhibit off-target effects on other enzymes, such as histone demethylases, and its effects on cellular metabolism and proliferation are not fully understood.
Zukünftige Richtungen
Future studies on 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid could focus on its potential therapeutic applications in other diseases, such as diabetes and inflammatory disorders. The development of more selective PHD inhibitors could also improve the specificity and efficacy of HIF activation by 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid. Additionally, the effects of 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid on cellular metabolism and proliferation could be further elucidated to better understand its potential limitations and off-target effects.
Synthesemethoden
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can be synthesized by reacting 2,5-dimethylaniline with ethyl 4-chloroacetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid. This method has been reported to yield 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemic diseases, and neurodegenerative disorders. It has been shown to activate the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular adaptation to hypoxia. HIF is a transcription factor that regulates the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Activation of the HIF pathway by 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been shown to promote angiogenesis and improve tissue oxygenation in ischemic diseases.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-8-9-15(2)17(12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13H2,1-2H3,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFQABSYDYFQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {[3-cyano-4-(2-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B360630.png)
![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B360632.png)

![2-Methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B360643.png)

![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)

![3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B360699.png)
![N,N-Dimethyl-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B360702.png)


![4-[(1-Phenyltetrazol-5-yl)methyl]morpholine](/img/structure/B360715.png)
![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B360717.png)